
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 4 positions, and an N-(3-methoxyphenyl)-N-methyl- substituent
Métodos De Preparación
The synthesis of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-benzenediamine with 3-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles. For example, acylation with acetic anhydride can yield N-acyl derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-methyl- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N-(3-methoxyphenyl)-N-ethyl-: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1,4-Benzenediamine, N-(4-methoxyphenyl)-N-methyl-: The position of the methoxy group on the phenyl ring can influence the compound’s properties.
1,4-Benzenediamine, N-(3-chlorophenyl)-N-methyl-: The presence of a chlorine atom can significantly alter the compound’s chemical and biological behavior.
Propiedades
Número CAS |
246864-36-8 |
|---|---|
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
4-N-(3-methoxyphenyl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H16N2O/c1-16(12-8-6-11(15)7-9-12)13-4-3-5-14(10-13)17-2/h3-10H,15H2,1-2H3 |
Clave InChI |
QFGFQZCBBIIQKJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)N)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


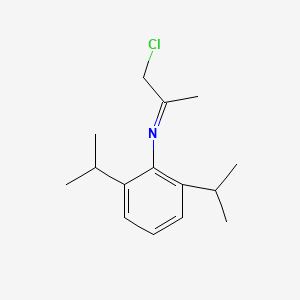
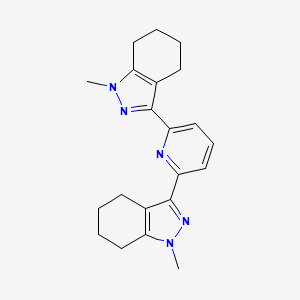
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
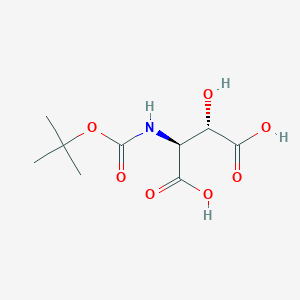
![2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane](/img/structure/B14260637.png)
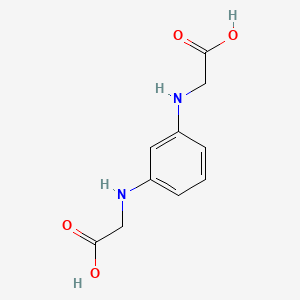
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
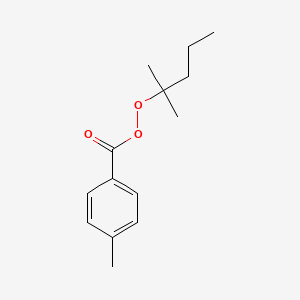
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![Tri(propan-2-yl)[(tributylstannyl)ethynyl]silane](/img/structure/B14260664.png)
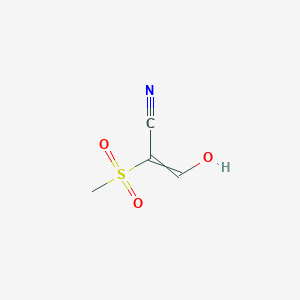
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
